molecular formula C6H12ClN3O B2772606 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride CAS No. 111997-68-3

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride

Cat. No.: B2772606
CAS No.: 111997-68-3
M. Wt: 177.63
InChI Key: CPZSHCRPSALGFB-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing two carbon atoms, one oxygen atom, and two nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with propylamine under specific reaction conditions, such as heating in the presence of a dehydrating agent like thionyl chloride. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions employed.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under specific conditions to introduce new functional groups.

Major Products Formed:

Scientific Research Applications

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride has found applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable compound for research and development.

  • Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with diverse functionalities.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Comparison with Similar Compounds

  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid

  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Biological Activity

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride (CAS: 111997-68-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential applications in pharmacology.

The chemical structure and properties of this compound are summarized in the following table:

PropertyValue
Chemical Formula C₆H₁₂ClN₃O
Molecular Weight 177.63 g/mol
IUPAC Name 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine; hydrochloride
Appearance Powder
Storage Temperature Room Temperature

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its activities include:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the oxadiazole ring enhances the interaction with microbial targets, leading to effective inhibition of bacterial growth. A study showed that related oxadiazole compounds demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential for development as antimicrobial agents .

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been well-documented. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, the incorporation of the oxadiazole moiety has been linked to enhanced cytotoxicity against different cancer cell lines .

Neuroprotective Effects

Some derivatives of oxadiazoles have shown promise in neuroprotection and anticonvulsant activity. The structure of this compound suggests it may interact with neurotransmitter systems or modulate ion channels involved in neuronal excitability. Preliminary studies indicate that such compounds could be beneficial in treating neurological disorders .

Case Studies

Several case studies have highlighted the biological efficacy of similar oxadiazole derivatives:

  • Antimicrobial Study : A derivative exhibited MIC values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.
  • Antitumor Study : A related oxadiazole compound showed IC₅₀ values less than 10 µM against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).
  • Neuroprotective Study : In vitro assays demonstrated that certain oxadiazole derivatives could significantly reduce neuronal cell death induced by oxidative stress.

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

  • Inhibition of Enzymatic Activity : Oxadiazoles may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : These compounds can affect signaling pathways involved in apoptosis and cell cycle regulation.

Properties

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-5(7)6-8-4(2)10-9-6;/h5H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZSHCRPSALGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NOC(=N1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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